

Structure-Activity Relationship of PptT Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	PptT-IN-1	
Cat. No.:	B12407760	Get Quote

This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs of amidinourea-based inhibitors targeting the Mycobacterium tuberculosis 4'-phosphopantetheinyl transferase (PptT). PptT is a crucial enzyme for the biosynthesis of mycolic acids and other essential virulence factors, making it a promising target for novel anti-tuberculosis therapeutics.[1][2] The data presented here is based on a lead compound, AU 8918, and its derivatives, offering insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Amidinourea Analogs

The inhibitory potential of various analogs has been evaluated through both enzymatic and whole-cell assays. The following tables summarize the key quantitative data, providing a clear comparison of their performance.

Table 1: Effect of Methyl Group Addition on PptT and M. tuberculosis Growth Inhibition



Compound	R Group	PptT Inhibition IC₅₀ (μM) - BpsA Assay	PptT Inhibition IC50 (μM) - FP Assay	M. tuberculosis Growth Inhibition MIC90 (μM)
AU 8918 (Lead)	Н	2.3	0.23	3.1
Analog 1	Methyl	>100	>100	>100
Analog 2	Ethyl	25	2.5	12.5
Analog 3	Isopropyl	50	5.0	25

Data sourced from studies on amidinourea-based PptT inhibitors.[3]

Table 2: Effect of Varying Aromatic Ring Substituents on

PptT and M. tuberculosis Growth Inhibition

Compound	Aromatic Ring Substituent	PptT Inhibition IC₅o (μM) - BpsA Assay	M. tuberculosis Growth Inhibition MIC ₉₀ (μM)
Analog 4	4-Fluoro	1.5	1.6
Analog 5	4-Chloro	1.2	1.3
Analog 6	4-Bromo	1.0	1.0
Analog 7	4-Trifluoromethyl	0.8	0.8
Analog 8	4-Benzamide	0.5	0.6
Analog 9	4-Phenylsulfonamide	0.4	0.5

Data compiled from research on amidinourea analogs.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.



PptT Inhibition Assay (BpsA-Coupled Colorimetric Assay)

This high-throughput screening assay monitors the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA, which synthesizes a blue pigment, indigoidine.

- · Preparation of Reagents:
 - Assay buffer: 50 mM Tris-HCl (pH 8.0), 0.01% (v/v) Triton-X 100.
 - PptT enzyme solution: Purified PptT diluted in assay buffer to the desired concentration (e.g., 0.4 μM).
 - Reaction mix: Assay buffer containing 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, 10 μM
 Coenzyme A (CoA), and 0.6 μM apo-BpsA.
 - Inhibitor solutions: Serial dilutions of test compounds in DMSO.
- · Assay Procedure:
 - \circ Add 2 µL of inhibitor solution to the wells of a 96-well plate.
 - Add 48 μL of the PptT enzyme solution to each well and incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 50 μL of the reaction mix to each well.
 - Incubate the plate at room temperature for 1 hour.
- Data Analysis:
 - Measure the absorbance at 590 nm using a plate reader.
 - Calculate the percent inhibition relative to a DMSO control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro M. tuberculosis Growth Inhibition Assay (MGIA)

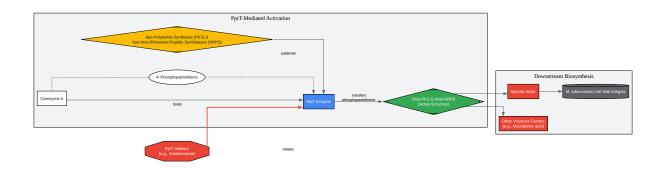


This assay determines the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

- Preparation of Cultures:
 - Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol,
 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
 - Adjust the bacterial suspension to a McFarland standard of 1.0.
- · Assay Procedure:
 - Prepare serial dilutions of the test compounds in a 96-well plate containing 7H9 broth.
 - Inoculate each well with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
 - Incubate the plates at 37°C for 7-14 days.
- Data Analysis:
 - Determine the MIC₉₀, defined as the lowest concentration of the compound that inhibits at least 90% of the visible growth of M. tuberculosis.

Visualizations Signaling Pathway



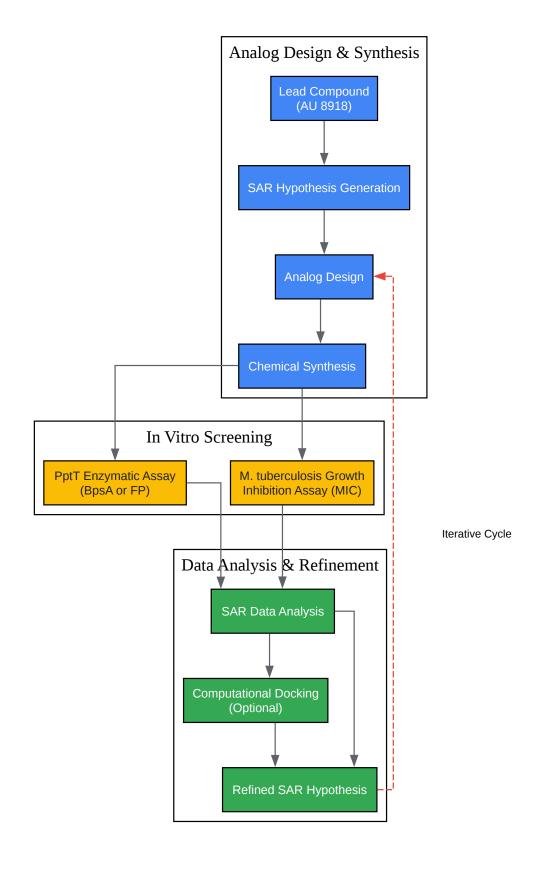


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Caption: Role of PptT in M. tuberculosis and the mechanism of its inhibition.

Experimental Workflow





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Caption: Workflow for structure-activity relationship studies of PptT inhibitors.



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References

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